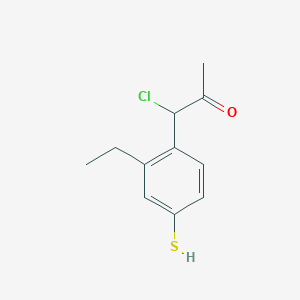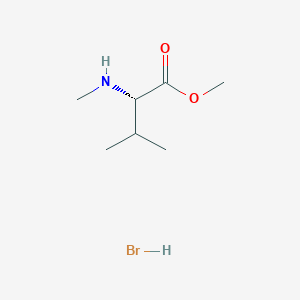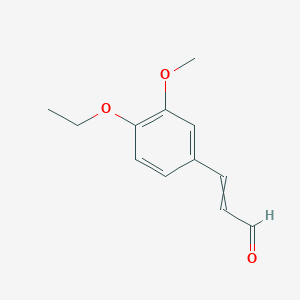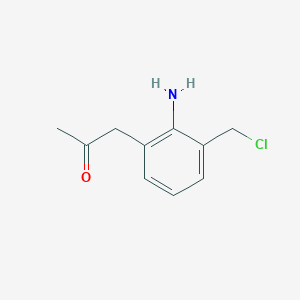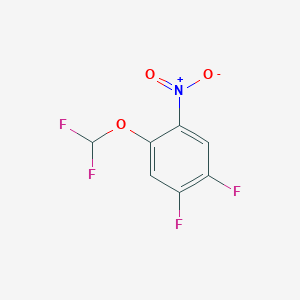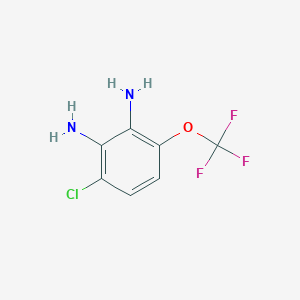
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
作用机制
The mechanism by which 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The trifluoromethoxy group can enhance the compound’s stability and bioavailability .
相似化合物的比较
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,3-Diamino-4-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its reactivity and interaction with nucleophiles.
The presence of both chloro and amino groups in this compound makes it unique and versatile for various applications.
属性
分子式 |
C7H6ClF3N2O |
|---|---|
分子量 |
226.58 g/mol |
IUPAC 名称 |
3-chloro-6-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI 键 |
DPCPVLKVQIBUJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


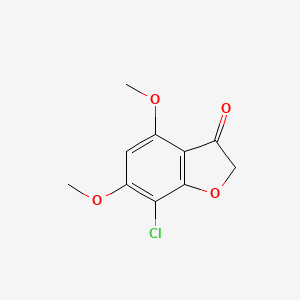
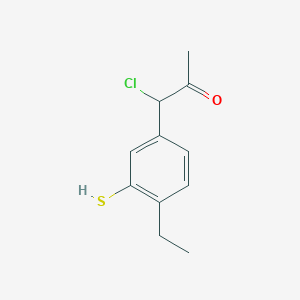
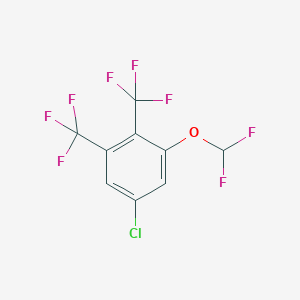
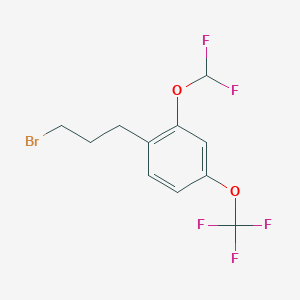
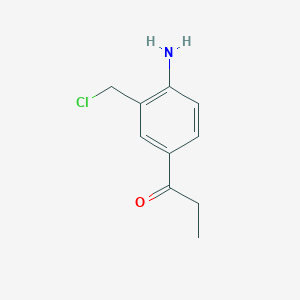
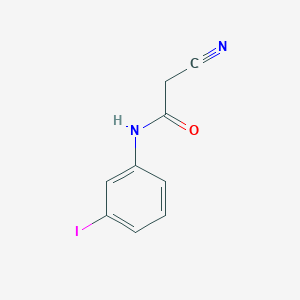
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
